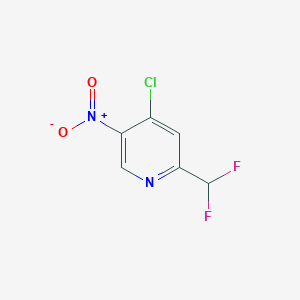

4-Chloro-2-(difluoromethyl)-5-nitropyridine

Description

The exact mass of the compound 4-Chloro-2-(difluoromethyl)-5-nitropyridine is 207.9851114 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-(difluoromethyl)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(difluoromethyl)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(difluoromethyl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N2O2/c7-3-1-4(6(8)9)10-2-5(3)11(12)13/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRYKEJQZQUNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature Review of 2-(Difluoromethyl) Pyridine Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for enhancing metabolic stability, modulating physicochemical properties, and improving biological activity. Among the various fluorinated motifs, the difluoromethyl (-CF2H) group stands out due to its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine functionalities. When appended to the pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, the resulting 2-(difluoromethyl)pyridine derivatives present a compelling platform for drug discovery. This technical guide provides a comprehensive review of the synthesis, properties, and medicinal chemistry applications of this important class of molecules. We will delve into the rationale behind their design, explore key synthetic methodologies, analyze structure-activity relationships in various therapeutic contexts, and provide detailed experimental protocols to empower researchers in the field.

The Strategic Advantage of the Difluoromethyl Group in Pyridine Scaffolds

The pyridine ring is a fundamental building block in the pharmaceutical industry, found in numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve water solubility.[][2] The introduction of a difluoromethyl (-CF2H) group, particularly at the 2-position, imparts a unique set of properties that medicinal chemists can leverage to overcome common drug development hurdles.

Physicochemical Properties and Bioisosterism

The -CF2H group is a fascinating modulator of molecular properties. Unlike the highly lipophilic trifluoromethyl (-CF3) group, the -CF2H moiety offers a more nuanced profile.[3][4] It increases lipophilicity compared to a simple methyl group but retains an acidic proton on the carbon, enabling it to act as a hydrogen bond donor.[5][6] This dual characteristic allows it to serve as a bioisosteric replacement for common functional groups:

-

Hydroxyl (-OH) and Thiol (-SH) Groups: The -CF2H group can mimic the hydrogen-bond donating capability of hydroxyl and thiol groups while significantly enhancing metabolic stability by being resistant to oxidation.[5][7]

-

Pyridine-N-oxide: A pivotal application has been the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide. This replacement can enhance biological activity and improve the metabolic stability of the parent compound.[8][9]

The strong electron-withdrawing nature of the two fluorine atoms also influences the pKa of the pyridine nitrogen and the overall electronic distribution of the molecule, which can be critical for fine-tuning receptor binding interactions.[3]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bond Capability | Metabolic Liability |

| -CH₃ (Methyl) | +0.56 | None | High (Oxidation) |

| -OH (Hydroxyl) | -0.67 | Donor & Acceptor | High (Glucuronidation) |

| -CF₃ (Trifluoromethyl) | +0.88 | None | Low |

| -CF₂H (Difluoromethyl) | +0.20 (approx.) | Donor | Low |

| Pyridine-N-oxide | -1.25 | Acceptor | Moderate (Reduction) |

Note: Hansch π values are context-dependent and can vary.

Enhancing Metabolic Stability

A primary driver for incorporating fluorinated groups is to block metabolic pathways. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[4] Placing a -CF2H group at a metabolically vulnerable position, such as the 2-position of a pyridine ring, can prevent oxidative metabolism, thereby extending the half-life and bioavailability of a drug candidate.[3][7]

Synthetic Methodologies: Accessing the 2-(Difluoromethyl)pyridine Core

The synthesis of 2-(difluoromethyl)pyridine derivatives can be challenging, particularly achieving regioselectivity.[10] Methodologies can be broadly categorized into building the ring from scratch (de novo synthesis) or adding the fluorinated group to a pre-formed ring (late-stage functionalization).

Key Synthetic Strategies

-

De Novo Synthesis: This approach involves constructing the pyridine ring around an existing difluoromethyl-containing building block. This method offers excellent control over the position of the -CF2H group and allows for diverse substitution patterns on the pyridine ring.[11]

-

Late-Stage Difluoromethylation: This is a highly sought-after strategy as it allows for the modification of complex, drug-like molecules at a late stage in the synthesis. Radical C-H difluoromethylation has emerged as a powerful tool, using various reagents to selectively install the -CF2H group onto the pyridine heterocycle.[5][12]

-

Difluoromethylation of 2-Pyridones: Another common route involves the difluoromethylation of 2-pyridone precursors using reagents like sodium chlorodifluoroacetate or chlorodifluoromethane (Freon-22).[13][14]

Sources

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 11. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Metabolic stability profile of 4-Chloro-2-(difluoromethyl)-5-nitropyridine analogs

An In-Depth Technical Guide to the Metabolic Stability Profile of 4-Chloro-2-(difluoromethyl)-5-nitropyridine Analogs

Introduction

In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its clinical success. A compound's susceptibility to metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The 4-chloro-2-(difluoromethyl)-5-nitropyridine scaffold has emerged as a promising framework in medicinal chemistry, with its unique electronic and structural features offering potential for therapeutic innovation. However, the very characteristics that make this scaffold attractive also present a complex metabolic puzzle.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the metabolic stability profile of 4-chloro-2-(difluoromethyl)-5-nitropyridine analogs. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between chemical structure and metabolic fate. As a Senior Application Scientist, the insights presented herein are a synthesis of established biochemical principles and field-proven experimental strategies, designed to empower you to make informed decisions in your drug discovery programs. We will dissect the predictable metabolic liabilities of the core scaffold, present detailed and self-validating experimental workflows for assessing metabolic stability, and offer guidance on interpreting the resulting data to drive lead optimization.

Chapter 1: Structural Features and Predicted Metabolic Liabilities

The metabolic fate of a 4-chloro-2-(difluoromethyl)-5-nitropyridine analog is intricately linked to the interplay of its constituent parts: the pyridine core and its chloro, difluoromethyl, and nitro substituents. Understanding the individual metabolic tendencies of these groups is the first step in predicting the overall stability of the molecule.

1.1 The Pyridine Core: A Target for Oxidation

The pyridine ring, a common motif in pharmaceuticals, is susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in drug metabolism.[1] While the electron-withdrawing nature of the nitro and chloro groups can deactivate the ring to some extent, oxidation is still a potential metabolic pathway.[2] The nitrogen atom in the pyridine ring can also influence metabolism, sometimes through coordination with the heme iron of CYP enzymes.[3][4]

1.2 The 4-Chloro Substituent: A Potential Site for Dehalogenation

Chlorinated aromatic compounds can undergo metabolic dehalogenation, although this is generally a slower process than oxidation of an unsubstituted aromatic ring.[5] The strong carbon-chlorine bond often imparts a degree of metabolic stability.[6] However, oxidative metabolism can still occur at the site of chlorination, potentially leading to the formation of catechols and subsequent ring cleavage.[7][8]

1.3 The 2-Difluoromethyl Group: A Metabolic Shield

The difluoromethyl (-CF2H) group is a powerful tool in medicinal chemistry for enhancing metabolic stability.[9][10] The strong carbon-fluorine bonds are highly resistant to oxidative cleavage by CYP enzymes.[11] This group often serves as a bioisosteric replacement for more metabolically labile groups like hydroxyl or thiol moieties.[10][12] By replacing a metabolically vulnerable methyl or methoxy group with a difluoromethyl group, chemists can effectively block a "metabolic soft spot."[2] While generally stable, the acidic proton of the -CF2H group can participate in hydrogen bonding, which may influence enzyme binding.[9]

1.4 The 5-Nitro Group: A Primary Metabolic Hotspot

The nitroaromatic group is a well-known site of metabolic activity, primarily through bioreduction.[13][14][15] This process can occur via one- or two-electron reduction pathways mediated by various enzymes, including NADPH-cytochrome P450 reductase.[16][17] The reduction of a nitro group proceeds through several intermediates, including the nitroso and hydroxylamine derivatives, which can be chemically reactive and potentially toxic.[14][15][16] The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus a substrate for reductive enzymes.[13][17] This pathway is often a major route of clearance for nitroaromatic compounds.

1.5 Synergistic and Antagonistic Effects

The overall metabolic profile of a 4-chloro-2-(difluoromethyl)-5-nitropyridine analog will be a composite of these individual tendencies. The difluoromethyl group is expected to significantly shield the 2-position from metabolism. The primary metabolic liability is predicted to be the reduction of the 5-nitro group. Oxidation of the pyridine ring remains a possibility, though likely a minor pathway compared to nitroreduction.

Caption: Predicted metabolic pathways for 4-chloro-2-(difluoromethyl)-5-nitropyridine analogs.

Chapter 2: In Vitro Experimental Workflows for Assessing Metabolic Stability

To experimentally determine the metabolic stability of 4-chloro-2-(difluoromethyl)-5-nitropyridine analogs, in vitro assays using liver fractions are indispensable. The choice between liver microsomes and hepatocytes depends on the desired scope of the investigation.[18]

2.1 Introduction to In Vitro Systems

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and primarily contain Phase I enzymes, most notably the cytochrome P450s.[19] Microsomal stability assays are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[18]

-

Hepatocytes: These are whole liver cells and contain both Phase I and Phase II metabolic enzymes, as well as transporters.[20] Hepatocyte stability assays provide a more holistic view of hepatic clearance.[18][21]

2.2 Microsomal Stability Assay

Principle and Rationale: This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[19] The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[22]

Detailed Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare working solutions of positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam).[18]

-

Prepare a stock solution of NADPH (e.g., 10 mM in buffer).

-

Thaw pooled human liver microsomes on ice.[19]

-

-

Incubation:

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.[19]

-

Add the liver microsomes to a final concentration of 0.5 mg/mL.[18]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[19] The 0-minute time point represents 100% of the compound.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.[20]

-

Caption: Workflow for the in vitro microsomal stability assay.

2.3 Hepatocyte Stability Assay

Principle and Rationale: This assay utilizes cryopreserved or fresh hepatocytes in suspension to assess the metabolic stability of a compound.[22] It provides a more physiologically relevant system by incorporating both Phase I and Phase II metabolism, as well as cellular uptake processes.[21]

Detailed Step-by-Step Protocol:

-

Preparation of Hepatocytes and Reagents:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).

-

Determine cell viability and concentration using a method like trypan blue exclusion.

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).

-

Prepare a working solution of the test compound.

-

-

Incubation:

-

In a 96-well plate, add the hepatocyte suspension.

-

Add the test compound to achieve the desired final concentration (e.g., 1 µM).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and quench the reaction by adding it to ice-cold acetonitrile with an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to pellet cell debris and precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Caption: Workflow for the in vitro hepatocyte stability assay.

Chapter 3: Analytical Methodologies for Parent Compound Disappearance and Metabolite Identification

3.1 LC-MS/MS as the Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for in vitro metabolism studies due to its high sensitivity, selectivity, and speed.[23][24] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[23][25]

3.2 Method Development and Validation

A robust LC-MS/MS method is crucial for accurate quantification. Key considerations include:

-

Chromatography: Selecting the appropriate column and mobile phase to achieve good separation of the parent compound from potential metabolites and matrix components.

-

Mass Spectrometry: Optimizing the ionization source (e.g., electrospray ionization - ESI) and MS/MS parameters (e.g., collision energy) for the parent compound and internal standard.[23]

-

Internal Standard: Using a stable, isotopically labeled version of the parent compound or a structurally similar compound to correct for variations in sample processing and instrument response.

3.3 Data Analysis and Interpretation

-

Calculating Half-Life (t1/2) and Intrinsic Clearance (CLint): The disappearance of the parent compound over time is plotted, and the in vitro half-life is determined from the slope of the line. Intrinsic clearance can then be calculated using the following equations:

-

k = (ln(2)) / t1/2

-

CLint (µL/min/mg protein) = (k * 1000) / (protein concentration in mg/mL)

-

-

Strategies for Metabolite Identification: Metabolite identification is a more complex process that involves searching the LC-MS/MS data for potential metabolites based on predicted mass shifts from common metabolic reactions (e.g., +16 for hydroxylation, -45 for nitro to amino reduction).[25] The fragmentation pattern of a suspected metabolite in the MS/MS scan is then compared to that of the parent compound to confirm its structural relationship.[26]

Chapter 4: Data Interpretation and Structure-Metabolism Relationships (SMR)

The true value of metabolic stability assays lies in their ability to guide medicinal chemistry efforts. By comparing the stability of a series of analogs, clear structure-metabolism relationships (SMR) can be established.

4.1 Tabulated Summary of Metabolic Stability Data

| Analog ID | R1-Substituent | R2-Substituent | Microsomal t1/2 (min) | Hepatocyte t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) |

| XYZ-001 | H | H | 15 | 25 | 46.2 | 27.7 |

| XYZ-002 | F | H | 35 | 50 | 19.8 | 13.9 |

| XYZ-003 | H | OMe | 12 | 20 | 57.8 | 34.7 |

| XYZ-004 | H | CN | 45 | 70 | 15.4 | 9.9 |

This is a hypothetical data table for illustrative purposes.

4.2 Analyzing the Data

-

The parent compound, XYZ-001 , has moderate metabolic stability.

-

Introducing a fluorine atom (XYZ-002 ) significantly improves stability, likely by blocking a site of oxidation.

-

Adding a methoxy group (XYZ-003 ) decreases stability, as this group is prone to O-demethylation.

-

The cyano group in XYZ-004 enhances stability, possibly due to its electron-withdrawing nature deactivating the ring to oxidation.

4.3 Case Study: Improving Stability by Modifying a Putative "Soft Spot"

Let's assume metabolite identification studies for XYZ-001 revealed significant oxidation on the pyridine ring. The synthesis of XYZ-002 , with a fluorine atom at that position, was a rational design choice to block this metabolic pathway. The resulting increase in half-life validates this hypothesis and demonstrates a successful application of SMR.

Chapter 5: Self-Validating Systems and Trustworthiness in Protocols

The integrity of metabolic stability data is paramount. Therefore, the experimental protocols must be designed as self-validating systems.

5.1 Ensuring Data Integrity:

-

Positive Controls: Including compounds with known metabolic fates (e.g., high and low clearance) in every assay confirms that the in vitro system is performing as expected.[18]

-

Negative Controls: Incubations without NADPH (for microsomes) or with heat-inactivated enzymes serve as negative controls to account for any non-enzymatic degradation of the test compound.[18]

-

Time-Zero Point: The 0-minute time point is essential for establishing the baseline amount of the compound at the start of the reaction.

5.2 Troubleshooting Common Issues:

-

Poor Recovery at Time-Zero: This may indicate issues with compound solubility, non-specific binding to the assay plate, or instability in the assay buffer.

-

High Variability Between Replicates: This can result from pipetting errors, inconsistent quenching, or issues with the analytical method.

-

No Metabolism of the Positive Control: This points to a problem with the microsomal or hepatocyte lot, or the NADPH cofactor.

Conclusion

The metabolic stability profile of 4-chloro-2-(difluoromethyl)-5-nitropyridine analogs is a complex interplay of the individual structural motifs. The difluoromethyl group provides a significant metabolic shield, while the nitro group represents a primary metabolic liability through bioreduction. The pyridine core and chloro-substituent are also potential, albeit likely minor, sites of metabolism.

A systematic approach, combining predictive metabolism with robust in vitro assays using liver microsomes and hepatocytes, is essential for characterizing the metabolic stability of these compounds. The detailed protocols and workflows presented in this guide provide a framework for generating high-quality, reliable data. By carefully analyzing this data and establishing clear structure-metabolism relationships, drug discovery teams can rationally design and synthesize next-generation analogs with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success. The early and thorough evaluation of metabolic stability is not merely a screening step but a cornerstone of modern, efficient drug development.[27][28][29][30]

References

- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

- Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed.

- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace.

- Bioactivation and Hepatotoxicity of Nitroaromatic Drugs - Bentham Science Publisher.

- Bioactivation and Hepatotoxicity of Nitroaromatic Drugs | Request PDF - ResearchGate.

- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- metabolic stability in liver microsomes - Mercell.

- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.

- Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic.

- How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF - ResearchGate.

- MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC.

- Convergence of degradation pathways for aromatic and chloroaromatic... - ResearchGate.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.

- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.

- Pyridones in drug discovery: Recent advances - ResearchGate.

- Cometabolic degradation of chlorinated aromatic compounds - PubMed.

- Metabolic Stability Assays - Merck Millipore.

- Pyridones in drug discovery: Recent advances - PubMed.

- Metabolic Stability • Mattek - Part of Sartorius.

- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC.

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications.

- Fluorine in drug discovery: Role, design and case studies.

- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K.

- Guidance for Industry.

- What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT.

- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC.

- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register.

- Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article) - OSTI.

- Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange.

- Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor.

- Guideline on the investigation of drug interactions | EMA.

- Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad - PMC.

Sources

- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [rex.libraries.wsu.edu]

- 5. eurochlor.org [eurochlor.org]

- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scielo.br [scielo.br]

- 14. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. mercell.com [mercell.com]

- 20. researchgate.net [researchgate.net]

- 21. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]

- 22. nuvisan.com [nuvisan.com]

- 23. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 25. scispace.com [scispace.com]

- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 27. ptacts.uspto.gov [ptacts.uspto.gov]

- 28. bioivt.com [bioivt.com]

- 29. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 30. ema.europa.eu [ema.europa.eu]

Electronic Architecture & Reactivity Profile: 4-Chloro-2-(difluoromethyl)-5-nitropyridine

This guide provides a rigorous technical analysis of 4-Chloro-2-(difluoromethyl)-5-nitropyridine , a highly specialized electrophilic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors).

Executive Technical Summary

4-Chloro-2-(difluoromethyl)-5-nitropyridine is a "push-pull" aromatic system characterized by extreme electron deficiency. The synergistic placement of three electron-withdrawing groups (EWGs) creates a distinct reactivity profile:

-

The 4-Chloro substituent serves as a highly labile leaving group for Nucleophilic Aromatic Substitution (

). -

The 5-Nitro group provides critical ortho-activation for the C4 position.

-

The 2-Difluoromethyl group acts as a lipophilic bioisostere and inductive electron sink, modulating the ring's dipole without introducing the steric bulk of a trifluoromethyl group.

This molecule does not function as a base under physiological conditions. Its utility lies in its role as a covalent warhead precursor or a scaffold for building fused heterocycles.

Electronic Properties & pKa Analysis[1]

Acid-Base Profile (pKa)

Unlike simple pyridines (pKa ~5.2), this derivative is effectively non-basic .

-

Pyridinium pKa (Conjugate Acid): Estimated at -3.5 to -4.5 .

-

C-H Acidity: The methine proton of the

group has a theoretical pKa > 20, rendering it stable to weak bases. However, strong organolithium bases could deprotonate this site, leading to decomposition via difluorocarbene extrusion.

Hammett Substituent Effects

The electron density of the pyridine ring is depleted by the vector sum of three EWGs:

| Position | Substituent | Effect Type | Impact on Ring Density |

| C2 | Inductive (-I) | Strong withdrawal; lowers LUMO energy. | |

| C4 | Inductive (-I) / Res (+R) | Net withdrawal; activates C4 for nucleophilic attack. | |

| C5 | Resonance (-M) / Ind (-I) | Critical Activator. Withdraws density from C2 (para) and C4 (ortho). | |

| N1 | Pyridine N | Electronegativity | Withdraws density from C2 and C4. |

Dipole and Solubility

-

Dipole Moment: High (~4.5–5.5 D). The vectors of the nitro and difluoromethyl groups reinforce each other.

-

LogP (Predicted): 2.1 – 2.4. The

group increases lipophilicity compared to a methyl group, aiding membrane permeability in drug design contexts.

Reactivity: The "Hotspot"

The primary reaction pathway is Nucleophilic Aromatic Substitution (

Regioselectivity Logic

Why does the nucleophile attack C4 and not C2 or C6?

-

C4 Activation: C4 is ortho to the Nitro group and para to the Ring Nitrogen. Both activate the position via resonance.

-

Leaving Group Ability: Chloride is a superior leaving group compared to hydride (at C6) or the difluoromethyl anion (at C2).

-

Sterics: The C4 position is relatively accessible compared to the sterically crowded region near the bulky nitro group, although the nitro group is adjacent.

Hydrolysis Risk

In high pH aqueous environments (pH > 10), the 4-chloro group can hydrolyze to form 4-hydroxy-2-(difluoromethyl)-5-nitropyridine .

-

pKa of Hydrolysis Product: The resulting 4-pyridone/4-hydroxypyridine tautomer has an acidic pKa ~6.5–7.5, making it anionic at physiological pH.

Visualization of Electronic Activation

The following diagram illustrates the electron-withdrawing vectors that activate the C4 position for nucleophilic attack.

Caption: Electronic activation map showing the convergence of electron-withdrawing effects at the C4 position.

Experimental Protocols

General Procedure for Amination

This protocol describes the displacement of the 4-chloro group with a primary amine. This reaction is self-validating: the disappearance of the starting material (UV active) and the appearance of the yellow/orange amino-nitro product are easily monitored.

Materials:

-

Substrate: 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the 4-chloro substrate in 5 mL of anhydrous MeCN.

-

Addition: Add 2.0 mmol of powdered

. -

Initiation: Add 1.1 mmol of the amine dropwise at

. The reaction is exothermic; control temperature to prevent decomposition of the nitro group. -

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The product is typically more polar and brightly colored (yellow/orange) due to the "push-pull" chromophore formed (Amino-Nitro conjugation).

-

-

Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.[2]

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

pKa Determination (Indirect)

Direct potentiometric titration is impossible due to low basicity and solubility. Use Spectrophotometric Titration if determining the pKa of a hydrolysis product.

-

Prepare 50 µM buffers ranging from pH 2 to 10.

-

Dissolve the compound in DMSO (stock) and spike into buffers (final DMSO < 1%).

-

Measure UV-Vis absorbance. The shift in

corresponds to the ionization of the phenol/NH group (if hydrolyzed).

Reaction Mechanism: Pathway[3]

The following diagram details the addition-elimination mechanism.

Caption: Stepwise SNAr mechanism proceeding through the resonance-stabilized Meisenheimer complex.

References

-

Reactivity of Nitro-Pyridines: Scriven, E. F. V. (1984). "Pyridines with Fused Benzene Rings and Related Systems." Comprehensive Heterocyclic Chemistry. Elsevier. Link

-

Difluoromethyl Group Properties: Hu, J., Zhang, W., & Ni, F. (2014). "Synthesis and properties of difluoromethylated compounds." Chemical Reviews, 114(4), 2432-2506. Link

-

pKa Prediction Algorithms: Baltruschat, M., & Czodrowski, P. (2020).[5] "Machine learning meets pKa." F1000Research,[5] 9. Link

-

SNAr Mechanisms in Heterocycles: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

-

Synthesis of Fluorinated Pyridines: Gosmini, C., et al. (2024). "Recent Advances in the Synthesis of Fluorinated Pyridines." Organic Chemistry Frontiers. Link

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(difluoromethyl)-5-nitropyridine

Introduction: The Strategic Value of a Highly Activated Pyridine Core

4-Chloro-2-(difluoromethyl)-5-nitropyridine is a pivotal building block in contemporary medicinal and agrochemical research. Its utility stems from a precisely engineered electronic architecture that renders it exceptionally reactive towards a broad spectrum of nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further activated by two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the 5-position and a difluoromethyl group (-CHF₂) at the 2-position.[1][2] This synergistic activation makes the carbon at the C4 position, bearing the chloro leaving group, highly electrophilic and primed for substitution.[3][4]

This guide provides an in-depth exploration of the SNAr mechanism as it applies to this substrate, detailing the underlying principles, offering field-tested experimental protocols, and summarizing critical reaction parameters to empower researchers in drug discovery and development.

The SNAr Mechanism: An Electronically-Driven Pathway

The displacement of the chloride on the 4-Chloro-2-(difluoromethyl)-5-nitropyridine ring is not a simple one-step process. It proceeds through a well-established two-step addition-elimination mechanism, the hallmark of nucleophilic aromatic substitution.[1][4]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated when a nucleophile attacks the electron-deficient C4 carbon. This step temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7]

-

Charge Stabilization: The Role of EWGs: The stability of the Meisenheimer complex is the kinetic linchpin of the entire reaction.[8] The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the ortho-nitro group.[1][9] The difluoromethyl group, while not as powerful as the nitro group, also contributes to the stabilization of this intermediate through its inductive electron-withdrawing effect. The pyridine nitrogen atom itself is a key player, providing an additional site for delocalization.[9]

-

Rearomatization and Leaving Group Expulsion: The aromatic system is restored in the final, typically rapid, step through the expulsion of the chloride ion, an excellent leaving group.[4][6] This regenerates the stable aromatic ring and yields the final substituted product.

Caption: General mechanism of SNAr on 4-Chloro-2-(difluoromethyl)-5-nitropyridine.

Protocol I: General Procedure for Amination

This protocol describes a general method for the reaction of 4-Chloro-2-(difluoromethyl)-5-nitropyridine with primary or secondary amines. Amines are common nucleophiles used in the synthesis of biologically active molecules.

Materials & Reagents:

-

4-Chloro-2-(difluoromethyl)-5-nitropyridine

-

Amine of choice (e.g., morpholine, benzylamine)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Instrumentation:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq). Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., DMF or MeCN).

-

Addition of Reagents: Add the amine nucleophile (1.1-1.2 eq) to the stirred solution. Follow this with the addition of a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq). The base serves to scavenge the HCl formed during the reaction.[10][11]

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically between 60-100 °C). The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. A typical eluent system for TLC is a mixture of hexanes and ethyl acetate.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with water and brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification & Characterization: Purify the crude residue by column chromatography on silica gel to obtain the pure product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General Experimental Workflow for SNAr Amination.

Data Summary: Reaction Condition Matrix

The versatility of 4-Chloro-2-(difluoromethyl)-5-nitropyridine allows for its reaction with a wide range of nucleophiles. The following table summarizes typical conditions.

| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Notes |

| Primary Amines | Benzylamine | K₂CO₃, TEA | MeCN, DMF | 60 - 80 | Generally high-yielding and clean reactions.[3] |

| Secondary Amines | Morpholine, Piperidine | K₂CO₃, TEA | MeCN, DMF | 60 - 80 | Highly efficient reactions due to the strong nucleophilicity of secondary amines. |

| Alcohols | Sodium Methoxide | NaH, NaOMe | THF, MeOH | 25 - 65 | Requires generation of the alkoxide with a strong base like NaH, or use of a pre-formed salt.[3] |

| Phenols | Phenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Phenoxides are weaker nucleophiles and may require higher temperatures. |

| Thiols | Thiophenol | K₂CO₃, NaH | DMF, THF | 25 - 60 | Thiolates are excellent nucleophiles and reactions often proceed smoothly at lower temperatures. |

Safety and Handling Precautions

As a senior scientist, it is imperative to underscore that rigorous safety protocols are non-negotiable for ensuring both personal safety and experimental integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12][13]

-

Ventilation: All manipulations involving 4-Chloro-2-(difluoromethyl)-5-nitropyridine and volatile organic solvents must be conducted in a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[14]

-

Handling: The substrate is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation.[15] Avoid direct contact and aerosol generation. In case of contact, immediately flush the affected area with copious amounts of water.[14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12][16]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The nucleophilic aromatic substitution of 4-Chloro-2-(difluoromethyl)-5-nitropyridine is a robust and highly reliable transformation for the synthesis of diverse, functionalized pyridine derivatives. The strong electronic activation provided by the nitro and difluoromethyl groups facilitates reactions with a wide array of nucleophiles under generally mild conditions. By understanding the underlying SNAr mechanism and adhering to the structured protocols and safety guidelines outlined in this document, researchers can effectively leverage this versatile building block to advance their synthetic programs in pharmaceutical and agrochemical discovery.

References

-

The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available from: [Link]

-

Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. Available from: [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

-

PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Available from: [Link]

-

PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]

-

Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Repositorio Institucional Uniatlántico. Available from: [Link]

-

ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]

-

ChemRxiv. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

-

PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. Available from: [Link]

-

PubChem. 4-Chloro-2-(difluoromethyl)pyridine. PubChem. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. aksci.com [aksci.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. 4-Chloro-2-(difluoromethyl)pyridine | C6H4ClF2N | CID 58154524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. kishida.co.jp [kishida.co.jp]

Application Notes and Protocols: Selective Reduction of the Nitro Group in 4-Chloro-2-(difluoromethyl)-5-nitropyridine

Introduction

The selective reduction of a nitro group in the presence of other sensitive functionalities is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The resulting aromatic amines are critical building blocks and key pharmacophores in a vast array of biologically active molecules.[2] 4-Chloro-2-(difluoromethyl)-5-nitropyridine is a valuable starting material, and its corresponding amine, 4-Chloro-2-(difluoromethyl)pyridin-5-amine, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The primary challenge in this transformation lies in achieving high chemoselectivity, specifically reducing the nitro group while preserving the chloro and difluoromethyl substituents, which are susceptible to reduction under harsh conditions.[3]

This document provides a comprehensive guide to the selective reduction of the nitro group in 4-Chloro-2-(difluoromethyl)-5-nitropyridine. It explores various methodologies, delves into the underlying mechanisms, and offers detailed, field-proven protocols to aid researchers, scientists, and drug development professionals in achieving efficient and selective synthesis.

Mechanistic Considerations: The Pathway from Nitro to Amine

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[4] The choice of reducing agent and reaction conditions dictates the operative mechanistic pathway and, consequently, the selectivity of the transformation.

Two primary pathways are generally considered:

-

Catalytic Hydrogenation: This method employs a heterogeneous catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate).[1] The reaction occurs on the catalyst surface, where the nitro group is sequentially reduced. While highly efficient, a significant challenge with catalysts like Pd/C is the potential for hydrodehalogenation, which would lead to the undesired loss of the chlorine atom.[5] The use of modified catalysts, such as sulfided Pt/C, or alternative catalysts like Raney Nickel, can often mitigate this side reaction.[5][6]

-

Metal-Mediated Reductions: These reactions utilize metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media.[7] The reduction proceeds through a series of single-electron transfers (SET) from the metal surface to the nitro group, followed by protonation.[1] These methods are often highly chemoselective and are particularly advantageous for substrates containing halogens, as they generally do not cause dehalogenation.[5]

Visualizing the Reduction Pathway

Caption: Generalized pathway for the six-electron reduction of a nitro group.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is critical for maximizing yield and purity while minimizing side-product formation. Below is a comparative summary of common methods applicable to the selective reduction of 4-Chloro-2-(difluoromethyl)-5-nitropyridine.

| Method | Reducing Agent/Catalyst | Solvent(s) | Key Advantages | Potential Drawbacks |

| Metal/Acid Reduction | Fe / NH₄Cl | Ethanol/Water | Excellent chemoselectivity, cost-effective, robust, and scalable.[4][8] | Vigorous initial reaction, workup involves filtering iron sludge.[1] |

| Metal Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, highly selective for nitro groups over other functionalities.[5][7] | Requires stoichiometric amounts of tin salt, leading to metal waste. |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | Avoids dehalogenation often seen with Pd/C, high efficiency.[5][9] | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |

| Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol, Ethanol | Avoids high-pressure H₂ gas, mild conditions.[5] | Potential for dehalogenation, requires careful optimization.[2] |

| Hydrosulfite Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | Water, Ethanol/Water | Inexpensive, non-toxic, and effective, especially for heteroaromatic nitro compounds.[10][11] | Poor solubility in many organic solvents, can disproportionate at higher temperatures.[10][12] |

Experimental Protocols

Protocol 1: Selective Reduction using Iron Powder and Ammonium Chloride

This protocol is a classic, robust, and highly selective method for reducing aromatic nitro groups in the presence of halogens.[1][13] The use of ammonium chloride provides a milder acidic environment compared to strong acids like HCl, which helps in preserving sensitive functional groups.[4]

Materials:

-

4-Chloro-2-(difluoromethyl)-5-nitropyridine

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite or a similar filter aid

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq).

-

Add ethanol and water (typically in a ratio between 4:1 to 1:1 v/v) to dissolve or suspend the starting material.

-

To this mixture, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).[1]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C). The reaction is often vigorous initially.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture before filtering to prevent potential exothermic reactions during solvent removal.[8]

-

Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-2-(difluoromethyl)pyridin-5-amine.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Chemoselective Reduction with Tin(II) Chloride Dihydrate

This method is valued for its mildness and high chemoselectivity, making it suitable for substrates with various sensitive functional groups.[5][7]

Materials:

-

4-Chloro-2-(difluoromethyl)-5-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Absolute Ethanol or Ethyl Acetate

-

5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1 eq) in absolute ethanol or ethyl acetate.

-

Add SnCl₂·2H₂O (approximately 5 equivalents) to the solution.[5]

-

Reaction Execution: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.

-

Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[5]

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Experimental Workflow Visualization

Caption: A generalized workflow for the selective reduction of nitroarenes.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, ensure the quality and stoichiometry of the reducing agent. For metal-mediated reductions, the surface area of the metal powder can be crucial; using a finer mesh powder can increase the reaction rate. For catalytic hydrogenations, ensure the catalyst is active and not poisoned.[5]

-

Dehalogenation: This is a primary concern with catalytic hydrogenation using Pd/C. To avoid this, switch to a less aggressive catalyst like Raney Nickel or use a non-catalytic method such as Fe/NH₄Cl or SnCl₂.[5] Sulfided platinum on carbon (Pt(S)/C) is also reported to be highly selective for nitro group reduction while preserving halogens.[5][6]

-

Workup Difficulties: The filtration of fine iron or tin residues can be challenging. Using a thick pad of Celite and washing with a hot solvent can improve the efficiency of the filtration. In some cases, diluting the reaction mixture with a solvent in which the inorganic salts are poorly soluble can facilitate their removal.

-

Product Purity: The crude product from Fe/NH₄Cl reductions is often quite pure.[8] However, if impurities are present, standard purification techniques like column chromatography or recrystallization are effective. The choice of solvent for recrystallization should be determined empirically.

Conclusion

The selective reduction of the nitro group in 4-Chloro-2-(difluoromethyl)-5-nitropyridine to afford 4-Chloro-2-(difluoromethyl)pyridin-5-amine is a critical transformation that can be achieved with high efficiency and selectivity. The choice of methodology should be guided by the scale of the reaction, available equipment, and cost considerations. For laboratory-scale synthesis where high chemoselectivity is paramount, the Fe/NH₄Cl and SnCl₂ methods offer reliable and robust solutions that avoid the common pitfall of dehalogenation. Careful execution of the provided protocols and attention to the troubleshooting guidelines will enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. 1

-

selective reduction of nitro group without affecting other functional groups - Benchchem. 5

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications.

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.

-

Nitro Reduction - Common Conditions.

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC.

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing.

-

A Comparative Guide to Sodium Hydrosulfite and Sodium Borohydride as Reducing Agents - Benchchem. 14

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education.

-

FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF - ResearchGate.

-

The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4) - Sciencemadness.org.

-

The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na 2S 2O 4) - ResearchGate.

-

Reduction of nitro arene by Fe/ammonium chloride - ChemSpider Synthetic Pages.

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications.

-

Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction - eScholarship.org.

-

Reduction of Nitroarenes with SnCl 2 in TBAB | Download Table - ResearchGate.

-

Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal.

-

US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Harnessing the Power of 4-Chloro-2-(difluoromethyl)-5-nitropyridine for the Synthesis of Advanced Heterocyclic Scaffolds

An Application Note for Medicinal and Process Chemistry

Abstract: The difluoromethyl (CHF₂) group has emerged as a critical pharmacophore in modern drug design, acting as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, thereby enhancing metabolic stability, lipophilicity, and binding affinity.[1] When incorporated into heterocyclic systems—the most prevalent scaffolds in approved pharmaceuticals—the CHF₂ group offers a powerful tool for modulating physicochemical and biological properties.[2][3] This guide details the synthetic utility of 4-Chloro-2-(difluoromethyl)-5-nitropyridine, a highly activated and versatile building block for the efficient construction of diverse difluoromethyl-containing heterocycles. We provide field-proven protocols for its key transformations, including regioselective nucleophilic aromatic substitution (SNAr), catalytic cross-coupling, and subsequent nitro group reduction, enabling rapid library synthesis and late-stage functionalization.

The Strategic Advantage of the 4-Chloro-2-(difluoromethyl)-5-nitropyridine Scaffold

The synthetic power of this reagent stems from its unique electronic architecture. The pyridine nitrogen, in concert with the potent electron-withdrawing nitro group at C5 and the difluoromethyl group at C2, renders the heterocyclic ring exceptionally electron-deficient. This pronounced electrophilicity is the driving force for a suite of highly efficient and regioselective transformations.

Key Structural Features and Their Implications:

-

Pyridine Nitrogen: Acts as an intrinsic electron sink, activating the α (C2, C6) and γ (C4) positions towards nucleophilic attack.

-

C5-Nitro Group: As a powerful π-acceptor, it strongly activates the ortho (C4, C6) and para (C2) positions. Its primary influence in this scaffold is the profound activation of the C4 position.

-

C4-Chloro Group: A competent leaving group, ideally positioned for displacement by a wide range of nucleophiles.

-

C2-Difluoromethyl Group: A strongly inductive electron-withdrawing group that further enhances the overall electrophilicity of the ring system.

This specific arrangement of activating groups and the leaving group makes the C4 position overwhelmingly the most reactive site for nucleophilic displacement. Attack at C4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, a highly stabilizing resonance effect that significantly lowers the activation energy for this pathway.[4][5]

Caption: Electronic factors governing the reactivity of the title compound.

Core Transformation I: Nucleophilic Aromatic Substitution (SNAr)

The most direct application of this building block is the SNAr reaction to displace the C4-chloride. The high degree of activation allows these reactions to proceed under mild conditions with a broad range of nucleophiles, making it an ideal method for generating diverse compound libraries.

Mechanism Insight

The reaction follows a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the kinetic cornerstone of the reaction's feasibility. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the nitro group. In the second, typically rapid step, the chloride leaving group is expelled, and aromaticity is restored.

Protocol 2.1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes the synthesis of 4-(benzylamino)-2-(difluoromethyl)-5-nitropyridine.

Materials:

-

4-Chloro-2-(difluoromethyl)-5-nitropyridine

-

Benzylamine (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Methodology:

-

Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent) to a concentration of approximately 0.2 M.

-

Base Addition: Add the amine base (e.g., TEA, 1.5 eq) to the solution.

-

Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. For less reactive amines, heating to 50-80 °C may be required.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 1: Representative SNAr Reactions

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 60 | 3 | 92 |

| 2 | Morpholine | DIPEA | MeCN | 25 | 2 | 95 |

| 3 | 4-Methoxy-phenol | Cs₂CO₃ | Dioxane | 80 | 6 | 88 |

| 4 | Sodium thiophenoxide | None | DMF | 25 | 1 | 96 |

| 5 | Isopropanol | NaH | THF | 50 | 4 | 75 |

Note: Yields are estimates based on reactions with similarly activated nitropyridine systems and are for illustrative purposes.[6][7]

Core Transformation II: Catalytic Cross-Coupling

To forge C-C bonds and introduce aryl, heteroaryl, or alkyl fragments, palladium or nickel-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a particularly powerful and widely used example.

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an arylboronic acid with the title compound.

Materials:

-

4-Chloro-2-(difluoromethyl)-5-nitropyridine

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

Step-by-Step Methodology:

-

Setup: In a reaction vessel suitable for heating under inert conditions (e.g., a microwave vial or Schlenk flask), combine 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inerting: Evacuate and backfill the vessel with nitrogen or argon three times.

-

Reagent Addition: Add the palladium catalyst and ligand (if applicable), followed by the degassed solvent system (e.g., Dioxane with 10-20% water).

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to isolate the coupled product.

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Core Transformation III: Reduction of the Nitro Group

The nitro group, after serving its purpose as a powerful activating group, can be readily reduced to a primary amine. This transformation unlocks a wealth of subsequent functionalization possibilities, including amide bond formation, diazotization, and reductive amination. The resulting 5-aminopyridine derivatives are exceptionally valuable intermediates.

Causality in Reagent Selection

The choice of reducing agent is critical and depends on the other functional groups present in the molecule.

-

Catalytic Hydrogenation (H₂, Pd/C): Highly efficient and clean. However, it is not compatible with reducible groups like alkenes, alkynes, or some halogen substituents (dehalogenation can be a side reaction).[8]

-

Metal/Acid (Fe/NH₄Cl, SnCl₂/HCl): A classic and robust method that is often tolerant of other functional groups. Iron in the presence of a mild acid source like ammonium chloride is particularly useful for its chemoselectivity and operational simplicity.[8][9]

Protocol 4.1: General Procedure for Nitro Group Reduction with Iron

Materials:

-

Substituted 2-(difluoromethyl)-5-nitropyridine derivative (from Step 2 or 3)

-

Iron powder (Fe, 5-10 equivalents)

-

Ammonium chloride (NH₄Cl, 4-8 equivalents)

-

Solvent system (e.g., Ethanol/H₂O, THF/H₂O)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, suspend the nitropyridine starting material (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (typically 70-90 °C) with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor by TLC, noting the disappearance of the yellow nitro-compound and the appearance of the UV-active amine product.

-

Work-up: Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.

-

Extraction: Concentrate the filtrate to remove the organic solvent. Add aqueous sodium bicarbonate solution to basify the mixture, then extract the product with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and if necessary, purify by column chromatography to yield the 5-aminopyridine derivative.

Conclusion

4-Chloro-2-(difluoromethyl)-5-nitropyridine is a robust and highly versatile chemical tool for the synthesis of medicinally relevant heterocyclic compounds. Its predictable regioselectivity in SNAr and cross-coupling reactions, combined with the facile reduction of the nitro group, provides a reliable three-step pathway to complex, highly functionalized difluoromethyl-pyridine scaffolds. The protocols outlined herein offer a validated starting point for researchers in drug discovery and development to rapidly access novel chemical matter and accelerate structure-activity relationship studies.

References

- Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.

-

Zaripov, R. K., et al. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... Molecules. [Link]

-

Barata-Vallejo, S., et al. (2014). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Dherde, N. P., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Kim, S., et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters. [Link]

-

Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

D'Aria, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. [Link]

-

Kise, M., et al. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Reviews on Heteroatom Chemistry. [Link]

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

-

Wang, X., et al. (2025). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Chemical Communications. [Link]

-

Lee, J. C. H., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]

-

Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

-

Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. [Link]

-

Chapman, N. B., & Russell-Hill, D. Q. (1956). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Journal of the Chemical Society B: Physical Organic. [Link]

-

Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]

-

Gidaspov, B. V., et al. (2018). Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles. Chemistry of Heterocyclic Compounds. [Link]

-

Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. [Link]

-

Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. ResearchGate. [Link]

-

Zhang, D., et al. (2020). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Angewandte Chemie International Edition. [Link]

Sources